4-乙氧基-4'-羟基联苯

描述

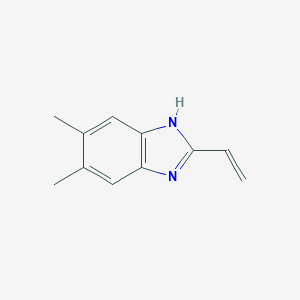

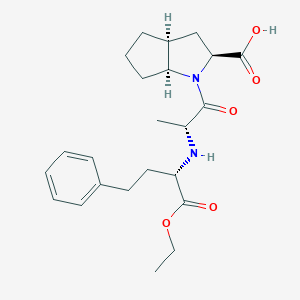

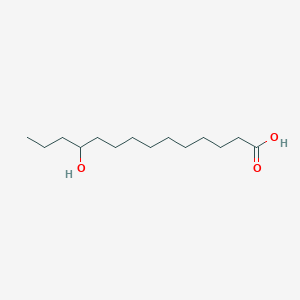

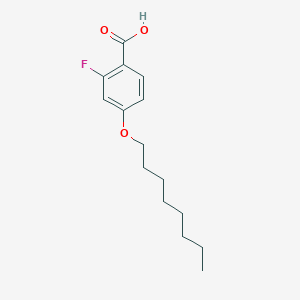

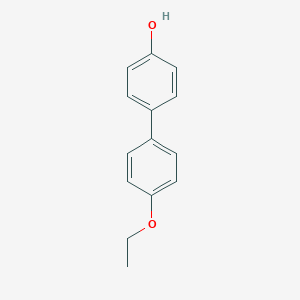

The compound of interest, 4-Ethoxy-4'-hydroxybiphenyl, is a biphenyl derivative characterized by the presence of an ethoxy group (-OCH2CH3) and a hydroxy group (-OH) on two different phenyl rings. While the specific compound is not directly studied in the provided papers, related compounds with similar functional groups and structural motifs have been synthesized and characterized, providing insights into the chemical behavior and properties that 4-Ethoxy-4'-hydroxybiphenyl may exhibit.

Synthesis Analysis

The synthesis of related biphenyl compounds often involves multi-step reactions, including protection and deprotection of functional groups, as well as coupling reactions. For instance, the synthesis of Ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propionate from L-tyrosine involves O-benzylation, diazotization, O-ethylation, esterification, and catalytic hydrogenation . Similarly, the preparation of 4-ethyl-1-hydroxy-3-(4-hydroxyphenyl)-2-oxa-1-boranaphthalene is achieved through the reaction of a benzyl ketone with boron tribromide, followed by various treatments to yield different boron heterocycles .

Molecular Structure Analysis

The molecular structures of biphenyl derivatives are often determined using X-ray crystallography, which provides detailed information about the arrangement of atoms in the crystal lattice. For example, the crystal structure of 4-hydroxy-3-[1-phenyl-2-(4-methoxybenzoyl)ethyl]-2H-1-benzopyran-2-one reveals an open-chain keto form with an asymmetric center . The dihedral angles between the phenyl rings and the central bridge in (E)-3-(4-Ethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one are very small, indicating a nearly coplanar arrangement .

Chemical Reactions Analysis

Biphenyl derivatives can undergo various chemical reactions, including electrophilic substitutions and coupling reactions. The ortho-directed electrophilic boronation of a benzyl ketone leads to the formation of boron heterocycles . Additionally, the reactivity of such compounds can be influenced by the presence of electron-donating or withdrawing groups, which can affect the outcome of reactions such as oxidation or halogenation.

Physical and Chemical Properties Analysis

The physical and chemical properties of biphenyl derivatives are influenced by their molecular structure. For instance, the presence of hydroxy and ethoxy groups can lead to the formation of hydrogen bonds, which can affect the compound's solubility and melting point. The crystal and molecular structure studies of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate show weak O–H...O intermolecular interactions, which can influence the stability of the crystal packing . Theoretical calculations, such as density functional theory (DFT), can predict properties like vibrational frequencies, chemical shifts, and nonlinear optical properties, as seen in the study of 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione .

科学研究应用

合成和衍生应用

4-乙氧基-4'-羟基联苯及其衍生物在合成化学领域得到了广泛研究。例如,已确定4-乙氧基-1,1,1-三氟-3-丁烯-2-酮(ETFBO)是制备含三氟甲基取代的杂环芳烃(包括噻吩、呋喃、吡咯和哌嗪)的多功能前体。这种化学在合成各种药物方面具有实际应用,例如非甾体类抗炎药Celebrex®(塞来昔布)(Sommer et al., 2017)。

光催化和表面相互作用研究

联苯衍生物,包括4-羟基联苯(HBP),在光催化中显示出重要潜力。研究已经调查了它们在TiO2粉末表面吸附时的单电子氧化。这项研究对于理解光催化过程中的吸附机制和电子相互作用至关重要,这些过程在环境清洁和能源转换等广泛应用中具有重要意义 (Tachikawa et al., 2004)。

生物降解和环境应用

微生物(如分枝杆菌属)对联苯衍生物的生物降解已经成为研究课题。了解分解这些化合物所涉及的代谢途径可以为环境修复策略提供信息,特别是在处理工业污染物方面 (Moody et al., 2002)。

液晶性质

涉及联苯衍生物的席夫碱酯化合物的液晶性质研究为新型液晶化合物的合成和表征提供了见解。这些发现对材料科学具有重要意义,特别是在开发用于电子显示和其他应用的新材料方面 (Thaker et al., 2012)。

缓蚀

研究已经探索了联苯衍生物作为缓蚀剂的潜力。这类化合物可以有效保护金属在酸性环境中,这对于延长工业机械和基础设施的使用寿命至关重要 (Bentiss et al., 2009)。

属性

IUPAC Name |

4-(4-ethoxyphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-2-16-14-9-5-12(6-10-14)11-3-7-13(15)8-4-11/h3-10,15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVUMZAYQJUCOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60476222 | |

| Record name | 4-Ethoxy-4'-hydroxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-4'-hydroxybiphenyl | |

CAS RN |

127972-27-4 | |

| Record name | 4-Ethoxy-4'-hydroxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60476222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。